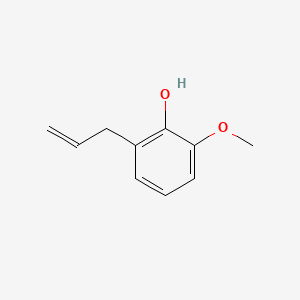

2-Methoxy-4-allylphenol

Übersicht

Beschreibung

2-Allyl-6-methoxyphenol is a natural product found in Lonicera japonica and Mosla chinensis with data available.

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Eigenschaften

Eugenol hat sich als wirksam gegen Mikroorganismen erwiesen . Es wurde gezeigt, dass es in Kombination mit verschiedenen Antibiotika wie Vancomycin, Penicillin, Ampicillin und Erythromycin synergistisch wirkt . Daher stellt es einen potenziellen Bestandteil für die Entwicklung neuer antimikrobieller Medikamente dar.

Antifungale Eigenschaften

Eugenol zeigt auch starke antifungale Eigenschaften . Daher ist es nützlich bei der Behandlung von Pilzinfektionen und bei der Entwicklung von Antimykotika. Insbesondere Isoeugenol-Derivate haben eine stärkere antifungale Wirkung als Eugenol gezeigt .

Entzündungshemmende und antioxidative Eigenschaften

Eugenol hat sich als entzündungshemmend und antioxidativ erwiesen . Daher stellt es einen potenziellen Inhaltsstoff für die Entwicklung von Medikamenten und anderen Produkten zur Behandlung von Krankheiten dar, die mit Entzündungen und oxidativem Stress verbunden sind.

Antitumor-Eigenschaften

Eugenol hat sich als krebshemmend erwiesen . Es ist ein wichtiges Forschungsobjekt als potenzieller Bestandteil verschiedener Arzneimittel, darunter solche zur Behandlung von Lungenkrebs beim Menschen .

Antivirale Eigenschaften

Eugenol hat sich als antiviral erwiesen . Daher stellt es einen potenziellen Bestandteil für die Entwicklung von antiviralen Medikamenten dar.

Anwendungen in der Lebensmittelindustrie

Eugenol wird als Lebensmittelkonservierungsmittel bei der Lagerung von Pflanzen, Getreide, Früchten und Nutztieren eingesetzt . Seine antimikrobiellen Eigenschaften wurden in umfangreichen wissenschaftlichen Untersuchungen bestätigt und machen es zu einem wertvollen Mittel in der Lebensmittelindustrie .

Anwendungen in der Kosmetik

Aufgrund seiner vielfältigen biologischen Eigenschaften wird Eugenol seit langem in verschiedenen Bereichen wie der Kosmetik eingesetzt . Es kann ein potenzieller Bestandteil von Kosmetikprodukten mit therapeutischem Potenzial gegen eine Reihe von Hauterkrankungen sein.

Pharmakologische Anwendungen

Eugenol findet aufgrund seiner zahlreichen Eigenschaften eine breite Anwendung in der Pharmakologie . Es ist ein wichtiges Forschungsobjekt als potenzieller Bestandteil verschiedener Arzneimittel .

Wirkmechanismus

Target of Action

It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . It also exhibits anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties .

Mode of Action

The exact mechanism of action of o-Eugenol is unknown. It has been shown to interfere with action potential conduction . It has also been found to induce apoptosis via the mitochondrial pathway by modulating the Bcl-2 family proteins, apoptotic protease activating factor 1 (Apaf-1), cytochrome c, and caspases .

Biochemical Pathways

Eugenol is involved in the biosynthesis of diverse (hydroxy)cinnamyl alcohols, such as p-coumaryl alcohol, caffeyl alcohol, cinnamyl alcohol, and sinapyl alcohol, from their corresponding (hydroxy)cinnamic acid precursors . It also extends the pathway to produce allylphenols, including chavicol, hydroxychavicol, and methoxyeugenol .

Pharmacokinetics

Research on the pharmacokinetics and pharmacodynamics of o-Eugenol in human subjects has provided valuable insights . It has even been investigated as a substance that enhances penetration . In Pacific white shrimp, the elimination half-life (t 1/2z) values are 1.3 h and 11 h for hepatopancreas and muscles, indicating the rapid absorption and elimination of o-Eugenol in shrimp .

Result of Action

Eugenol has been found to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . It has been shown to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and auto-phagocytosis in studied cancer lines . It also portrays o-Eugenol as a promising anticancer molecule .

Action Environment

Eugenol is a volatile phenolic bioactive compound derived from a natural resource . It has been identified in several aromatic plants, among which Syzygium aromaticum (L.) Merr. and L.M. Perry contains between 45 and 90% of o-Eugenol in its essential oil compared to other natural sources . The environment can influence the action, efficacy, and stability of o-Eugenol.

Biochemische Analyse

Biochemical Properties

2-Allyl-6-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response. Additionally, 2-Allyl-6-methoxyphenol can interact with proteins such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), modulating its activity and thereby influencing gene expression related to inflammation .

Cellular Effects

2-Allyl-6-methoxyphenol exerts various effects on different types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Furthermore, 2-Allyl-6-methoxyphenol can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival . This compound also affects cellular metabolism by influencing the activity of enzymes involved in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of action of 2-Allyl-6-methoxyphenol involves several key interactions at the molecular level. It can bind to and inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, 2-Allyl-6-methoxyphenol can activate transcription factors like nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of antioxidant genes . This compound also modulates gene expression by interacting with signaling molecules and transcription factors, thereby influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Allyl-6-methoxyphenol have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that 2-Allyl-6-methoxyphenol can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses . Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of 2-Allyl-6-methoxyphenol in animal models have been shown to vary with different dosages. At low to moderate doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, 2-Allyl-6-methoxyphenol can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations .

Metabolic Pathways

2-Allyl-6-methoxyphenol is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites . The compound’s metabolism can also affect its bioavailability and overall efficacy in biological systems .

Transport and Distribution

Within cells and tissues, 2-Allyl-6-methoxyphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution can be influenced by factors such as its lipophilicity and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of 2-Allyl-6-methoxyphenol can affect its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and signaling molecules . Post-translational modifications and targeting signals can direct 2-Allyl-6-methoxyphenol to specific cellular compartments, influencing its biological effects .

Biologische Aktivität

2-Allyl-6-methoxyphenol, also known as eugenol, is a phenolic compound widely recognized for its diverse biological activities. Found in clove oil and various other plant extracts, this compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the biological activity of 2-allyl-6-methoxyphenol, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

2-Allyl-6-methoxyphenol exhibits its biological effects through several mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : The compound inhibits COX enzymes, which are crucial in the inflammatory response. This inhibition leads to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins.

- Modulation of NF-κB : It interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), influencing gene expression related to inflammation.

- Induction of Apoptosis : In cancer cells, 2-allyl-6-methoxyphenol activates caspase enzymes and promotes cytochrome c release from mitochondria, leading to apoptosis.

- Antimicrobial Activity : The compound disrupts microbial cell membranes and biofilms, particularly in resistant strains of fungi like Aspergillus fumigatus and Candida albicans. .

Biological Activities

The biological activities of 2-allyl-6-methoxyphenol can be categorized as follows:

Antioxidant Properties

2-Allyl-6-methoxyphenol scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes. This property is particularly beneficial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects. It has been shown to reduce inflammation in several animal models, making it a candidate for treating inflammatory diseases .

Antimicrobial Effects

2-Allyl-6-methoxyphenol has demonstrated significant antimicrobial activity against various pathogens:

- Fungi : Effective against azole-resistant Aspergillus fumigatus, inhibiting biofilm formation and reducing the expression of efflux pump genes associated with drug resistance .

- Bacteria : Exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have highlighted the efficacy of 2-allyl-6-methoxyphenol in various biological contexts:

- Antifungal Activity : A study evaluated the antifungal effects of eugenol against azole-resistant A. fumigatus isolates. The results showed that eugenol inhibited biofilm formation at concentrations ranging from 312 to 500 µg/mL and significantly reduced the expression of efflux pump genes involved in drug resistance .

- Cancer Research : Research indicated that 2-allyl-6-methoxyphenol induces apoptosis in cancer cell lines through mitochondrial pathways. This suggests potential applications in cancer therapy by targeting tumor cells while sparing normal cells.

- Inflammation Models : In rodent models of inflammation, administration of 2-allyl-6-methoxyphenol resulted in decreased levels of inflammatory markers and improved clinical outcomes compared to control groups .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 2-allyl-6-methoxyphenol shows that it is rapidly metabolized primarily in the liver via cytochrome P450 enzymes. While it exhibits beneficial effects at low to moderate doses, higher doses may lead to toxicity, including hepatotoxicity and neurotoxicity.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-methoxy-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(12-2)10(8)11/h3-4,6-7,11H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREHGXOCZVBABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862226 | |

| Record name | 2-Methoxy-6-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Spicy aroma | |

| Record name | 2-Methoxy-6-(2-propenyl)phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; Soluble in ether, most fixed oils, Soluble (in ethanol) | |

| Record name | 2-Methoxy-6-(2-propenyl)phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.065-1.071 | |

| Record name | 2-Methoxy-6-(2-propenyl)phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

579-60-2 | |

| Record name | o-Eugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Allylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Eugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-6-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-allylguaicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ALLYLGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLL18KX9Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action associated with the antifungal activity of o-eugenol?

A1: While o-eugenol exhibits antifungal activity against various Candida species [, , ], the precise mechanism is not fully elucidated. Research suggests it may involve:

- Inhibition of ergosterol biosynthesis: Ergosterol is a vital component of fungal cell membranes, and o-eugenol may disrupt its production, compromising membrane integrity [].

- Membrane damage: o-Eugenol might directly interact with fungal cell membranes, causing leakage of cellular contents and ultimately cell death [].

- Efflux pump inhibition: In bacteria like Staphylococcus aureus, o-eugenol shows potential for reversing antibiotic resistance by inhibiting efflux pumps, which are responsible for expelling drugs from bacterial cells []. Further research is necessary to determine if similar mechanisms occur in fungi.

Q2: Does o-eugenol affect the expression of melanogenesis-related genes?

A2: Studies using ethanolic extracts of betel leaves (PBLE), rich in o-eugenol, have shown downregulation of melanogenesis-related genes, including tyrosinase (Tyr), tyrosinase-related protein-1 and -2 (Trp-1 and Trp-2), and microphthalmia-associated transcription factors (MITF) []. This suggests potential depigmenting properties, but further research is needed to confirm the specific role of o-eugenol.

Q3: What is the molecular formula and weight of o-eugenol?

A3: The molecular formula of o-eugenol is C10H12O2, and its molecular weight is 164.20 g/mol.

Q4: What are the key spectroscopic characteristics of o-eugenol?

A4: While specific spectroscopic data wasn't provided in the abstracts, o-eugenol can be characterized using techniques like:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps identify and quantify o-eugenol in complex mixtures, like essential oils [, , , , ].

- Infrared (IR) Spectroscopy: This method identifies functional groups present in o-eugenol based on their characteristic absorption patterns [, , ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique provides detailed structural information about o-eugenol, including the arrangement of atoms and their connectivity [, , ].

Q5: Can o-eugenol be incorporated into various formulations?

A5: o-Eugenol has been successfully incorporated into:

- Nanoemulsions: These formulations enhance the stability and efficacy of o-eugenol against fungal pathogens like Glomerella cingulata, potentially reducing the required concentration compared to free o-eugenol [].

- Microcapsules: Using β-cyclodextrin as a carrier, microencapsulated o-eugenol demonstrates improved thermal stability compared to non-encapsulated o-eugenol, enabling its potential use in food processing applications [].

- Soaps: o-Eugenol has been incorporated into various soap formulations as a natural fragrance and potential antimicrobial agent [].

Q6: Does o-eugenol participate in any catalytic reactions?

A6: Research highlights the potential of o-eugenol as a starting material in various catalytic transformations, including:

- Tandem catalytic systems: o-Eugenol can be used as a substrate in tandem reactions like hydroformylation/Knoevenagel condensation/hydrogenation sequences, leading to the formation of valuable chemical intermediates [].

- Organometallic catalysis: The allyl group in o-eugenol provides a handle for various organometallic transformations, leading to the synthesis of polyfunctional alkenes [].

Q7: Are there any computational studies investigating the structure-activity relationship of o-eugenol derivatives?

A7: While specific QSAR models were not discussed in the abstracts, several studies synthesized and evaluated the biological activity of o-eugenol derivatives [, ]. This data could be used to develop QSAR models and predict the activity of novel analogs.

Q8: How do structural modifications of o-eugenol impact its antifungal activity?

A8: Comparing o-eugenol with its derivatives reveals valuable SAR insights:

- Benzisoxazolinone derivatives: Hybridizing o-eugenol with benzisoxazolinone scaffolds resulted in compounds with enhanced antifungal activity compared to o-eugenol alone [].

- Sulfonamide derivatives: Incorporating a sulfonamide moiety into o-eugenol led to derivatives with promising antifungal, anti-Trypanosoma cruzi, and antiproliferative activities [].

Q9: Do structural changes to o-eugenol affect its toxicity profile?

A9: Yes, studies on o-eugenol derivatives indicate that structural modifications can influence their toxicity. For instance, some benzoxazole derivatives of o-eugenol showed reduced cytotoxicity against human mononuclear blood cells compared to o-eugenol itself [].

Q10: How stable is o-eugenol under various storage conditions?

A10: While specific stability data is limited in the provided abstracts, one study showed that nanoemulsions containing o-eugenol exhibited optimal stability when stored under refrigeration [].

Q11: Can formulation strategies improve the bioavailability of o-eugenol?

A11: Research suggests that nanoencapsulation can enhance the effectiveness of o-eugenol against fungal pathogens, potentially by improving its solubility and bioavailability [].

Q12: Are there any specific SHE regulations regarding the use of o-eugenol?

A12: While the abstracts do not mention specific regulations, it's crucial to consult relevant safety data sheets (SDS) and regulatory guidelines before handling or using o-eugenol in any application.

Q13: What is the safety profile of o-eugenol in experimental settings?

A13: While generally recognized as safe for various applications, research has identified potential toxicological concerns associated with o-eugenol:

- Toxicity in Drosophila melanogaster: Studies have reported toxicity of o-eugenol in this model organism, highlighting the need for careful dose optimization [].

- Environmental toxicity: While o-eugenol is a natural compound, its potential ecological impact requires careful assessment. Studies using indicator organisms like Daphnia magna, Aliivibrio fischeri, and Desmodesmus subspicatus revealed toxic effects at certain concentrations [], highlighting the importance of responsible use and disposal.

Q14: Have any targeted drug delivery systems been developed for o-eugenol?

A14: While the abstracts do not discuss targeted delivery systems for o-eugenol specifically, nanoemulsion formulations have been explored to improve its stability and efficacy against fungal pathogens [], potentially enabling more targeted applications.

Q15: Are there any identified biomarkers that can predict the efficacy of o-eugenol-based treatments?

A15: The provided research papers do not mention specific biomarkers associated with o-eugenol efficacy.

Q16: What analytical techniques are commonly employed to quantify o-eugenol in various matrices?

A16: The most prevalent technique for o-eugenol analysis is GC-MS [, , , , ]. This method allows for the separation, identification, and quantification of o-eugenol in complex mixtures like essential oils and plant extracts.

Q17: What are the potential environmental concerns associated with the use of o-eugenol?

A17: While a natural compound, o-eugenol exhibits toxicity towards aquatic organisms at certain concentrations []. Therefore, responsible usage and disposal practices are crucial to minimize potential environmental harm.

Q18: How does the solubility of o-eugenol in various solvents affect its applications?

A18: o-Eugenol's low water solubility presents challenges for some applications, requiring formulation strategies like nanoemulsions to enhance its dissolution and bioavailability [].

Q19: What are the essential quality control measures for o-eugenol production and use?

A19: Quality control measures for o-eugenol should encompass:

Q20: Does o-eugenol elicit any immunogenic or allergic responses?

A20: The provided abstracts do not discuss o-eugenol's potential for immunogenicity or allergenicity.

Q21: Does o-eugenol interact with drug transporters, potentially affecting the pharmacokinetics of other drugs?

A21: The provided research does not delve into the interactions between o-eugenol and drug transporters.

Q22: Can o-eugenol influence the activity of drug-metabolizing enzymes?

A22: The provided abstracts do not address the potential of o-eugenol to induce or inhibit drug-metabolizing enzymes.

Q23: What is the biocompatibility of o-eugenol?

A23: While o-eugenol is generally considered biocompatible in specific contexts and concentrations, it can exhibit toxicity towards certain cell types and organisms [, , ]. Further research is needed to comprehensively assess its biocompatibility profile.

Q24: Are there any viable alternatives or substitutes for o-eugenol in various applications?

A24: Alternatives to o-eugenol vary depending on the specific application. For instance:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.